molecular formula C18H22N4O2S2 B2910804 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 1164465-01-3

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2910804
CAS No.: 1164465-01-3
M. Wt: 390.52
InChI Key: NSTJVSITILKBOT-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-cyano-substituted tetrahydrobenzothiophene core linked via an acetamide bridge to a thiazolidinone moiety with ethylimino and ethyl substituents. Its synthesis typically involves multi-step reactions, including condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ or KOH) . The compound is part of a broader class of bioactive molecules explored for anti-inflammatory, antimicrobial, and antitumor applications .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-3-20-18-22(4-2)17(24)14(26-18)9-15(23)21-16-12(10-19)11-7-5-6-8-13(11)25-16/h14H,3-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTJVSITILKBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which is prepared via a microwave-assisted Gewald reaction with potassium carbonate as a heterogeneous solid base catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound Oxadiazole Analog () Benzylidene Thiazolidinone ()
Molecular Weight ~420 g/mol (est.) 504.42 g/mol ~380 g/mol (est.)
LogP (Predicted) 3.2 4.1 2.8
Solubility Low (lipophilic) Low Moderate in DMF
Key Functional Groups Cyano, thiazolidinone Oxadiazole, sulfanyl Benzylidene, thioxo

Discussion

  • Structural-Activity Relationships: The ethylimino group in the target compound may enhance COX-2 selectivity compared to phenylimino derivatives (e.g., ), which exhibit broader electronic effects . Heterocyclic diversity (e.g., oxadiazole in , triazole in ) correlates with varied bioactivity, suggesting tunability for specific therapeutic targets.
  • Synthetic Accessibility :

    • The target compound’s synthesis is cost-effective, utilizing commercially available precursors .
    • Analogs requiring mercaptoacetic acid () or sulfonylation () involve additional steps, impacting scalability.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

C17H18N4OS\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{OS}

Key Properties

PropertyValue
Molecular Weight338.4 g/mol
SolubilitySoluble in DMSO
Purity≥95% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been studied as an inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3. The mechanism involves binding to the ATP-binding site of these kinases, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis.

Inhibition of JNK Kinases

Research indicates that this compound exhibits potent inhibitory activity against JNK2 and JNK3:

  • pIC50 values :
    • JNK2: 6.5
    • JNK3: 6.7

These values suggest a strong affinity for these targets compared to other members of the MAPK family, such as JNK1 and p38α .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : Compounds related to this structure showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Study on JNK Inhibition
    A study published in Bioorganic & Medicinal Chemistry Letters highlighted the development of a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives. These compounds were found to selectively inhibit JNK2 and JNK3 while showing minimal activity against JNK1 .
  • Antitumor Efficacy
    Another investigation focused on the antitumor properties of thieno[2,3-d]pyrimidine derivatives synthesized from similar precursors. These derivatives exhibited selective cytotoxicity against breast cancer cell lines, with structure-activity relationships suggesting that electron-withdrawing groups enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.